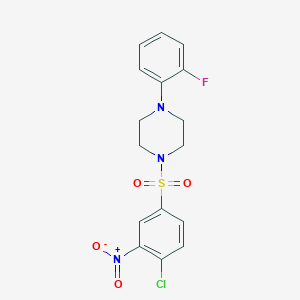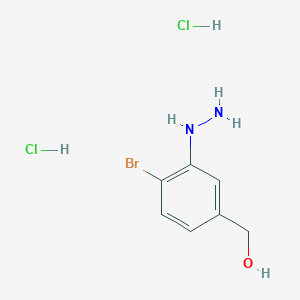
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride, also known as BHMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BHMP is a white crystalline powder that is soluble in water and has a molecular weight of 292.1 g/mol.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is not fully understood, but it is believed to act through multiple pathways. (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in energy metabolism and cell survival. Inhibition of GAPDH leads to the accumulation of reactive oxygen species (ROS) and ultimately cell death. (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has been shown to have both biochemical and physiological effects. Biochemically, (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has been shown to inhibit the activity of GAPDH, leading to the accumulation of ROS and cell death. Physiologically, (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has been shown to have anti-tumor and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is its potential as an anti-tumor and anti-inflammatory agent. Its ability to inhibit the activity of GAPDH and induce apoptosis in cancer cells makes it a promising candidate for further study. However, one limitation of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride. One direction is to further investigate its mechanism of action and how it interacts with other cellular pathways. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research could be done to optimize the synthesis method of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride and improve its solubility in water.
Métodos De Síntesis
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride can be synthesized through a multistep process starting from 4-bromo-3-nitrophenol. The first step involves the reduction of 4-bromo-3-nitrophenol to 4-bromo-3-aminophenol using sodium dithionite. The second step involves the reaction of 4-bromo-3-aminophenol with hydrazine hydrate to form (4-bromo-3-hydrazinylphenyl)methanol. Finally, (4-bromo-3-hydrazinylphenyl)methanol is reacted with hydrochloric acid to obtain (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has also been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
(4-bromo-3-hydrazinylphenyl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-5(4-11)3-7(6)10-9;;/h1-3,10-11H,4,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUNPUIACOYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)NN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)
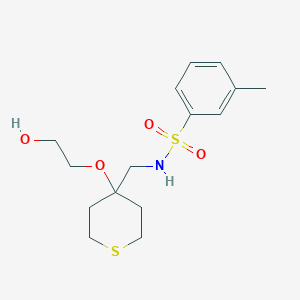
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
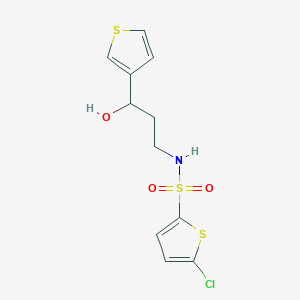

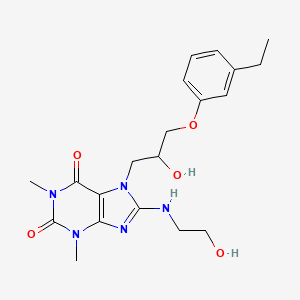
![6-[(4-Bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2933991.png)
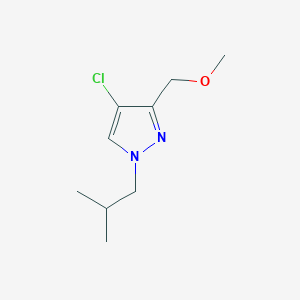
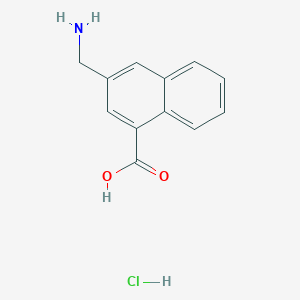
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
